Tert-butyl (6-acetyl-4-formylpyridin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (6-acetyl-4-formylpyridin-2-YL)methylcarbamate is an organic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a formyl group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (6-acetyl-4-formylpyridin-2-YL)methylcarbamate typically involves the reaction of 6-acetyl-4-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-acetyl-4-formylpyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Tert-butyl (6-acetyl-4-formylpyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (6-acetyl-4-formylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s formyl and acetyl groups can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (6-formylpyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Contains halogen substituents instead of acetyl and formyl groups.
Uniqueness
Tert-butyl (6-acetyl-4-formylpyridin-2-YL)methylcarbamate is unique due to the presence of both acetyl and formyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl N-[(6-acetyl-4-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-9(18)12-6-10(8-17)5-11(16-12)7-15-13(19)20-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,15,19) |
InChI Key |
JUGNDIRZZRNIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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